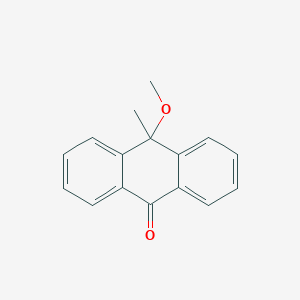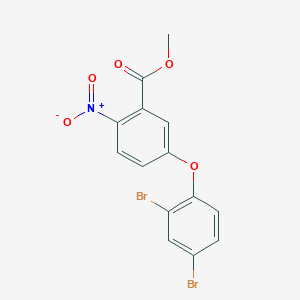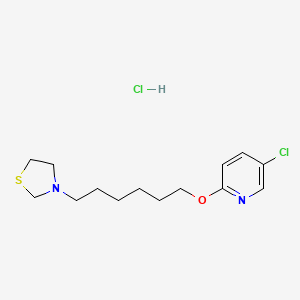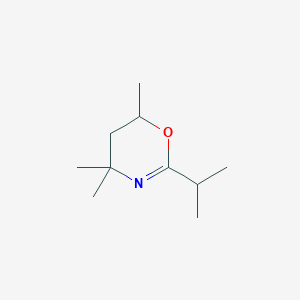
(3S,4S)-3,4-Dimethyl-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3,4-Dimethyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms, each of which is substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or other peroxy acids such as peroxyacetic acid. The reaction is stereospecific and proceeds via a concerted mechanism, ensuring the retention of stereochemistry in the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3,4-Dimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S,4S)-3,4-Dimethyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism by which (3S,4S)-3,4-Dimethyl-1,2-dioxetane exerts its effects involves the formation of reactive intermediates during its chemical reactions. These intermediates can interact with molecular targets, leading to various biochemical and chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-3,4-Dimethyl-1,2-dioxetane: The enantiomer of (3S,4S)-3,4-Dimethyl-1,2-dioxetane, differing only in the spatial arrangement of the methyl groups.
1,2-Dioxetane: A simpler analog without the methyl substitutions.
3,4-Dimethyl-1,2-dioxane: A six-membered ring analog with similar substituents.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying stereospecific reactions and for applications requiring precise control over molecular structure.
Propiedades
Número CAS |
50663-61-1 |
|---|---|
Fórmula molecular |
C4H8O2 |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
(3S,4S)-3,4-dimethyldioxetane |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
Clave InChI |
KHNQVTBXUYKGDF-IMJSIDKUSA-N |
SMILES isomérico |
C[C@H]1[C@@H](OO1)C |
SMILES canónico |
CC1C(OO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



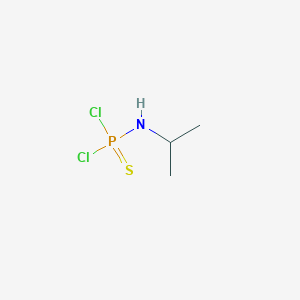
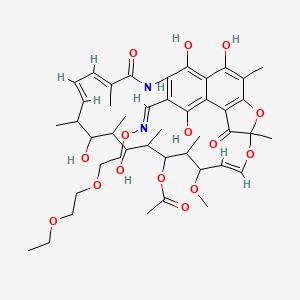
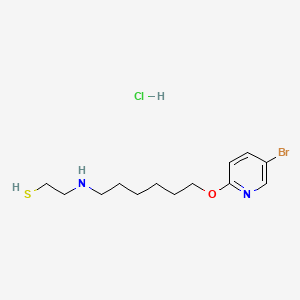
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
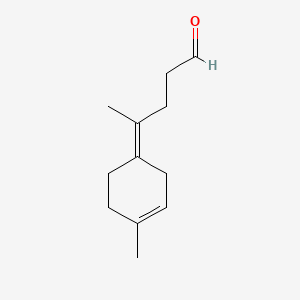
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)


